(S)-2,4-Diaminobutanoic acid hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2,4-diaminobutanoic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCHWEZQMFNGBK-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](C(=O)O)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2,4-Diaminobutanoic Acid Hydrobromide: Properties, Mechanisms, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2,4-Diaminobutanoic acid, often referred to as L-DAB in its free base form, is a non-proteinogenic amino acid that has garnered significant interest within the scientific community. As the hydrobromide salt, (S)-2,4-diaminobutanoic acid hydrobromide (L-DAB HBr), it serves as a stable and accessible compound for a range of research and development applications. Its structural similarity to the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), positions it as a key modulator of the GABAergic system.

This guide provides a comprehensive overview of the chemical properties, biological activity, and practical applications of this compound. We will delve into its molecular structure, synthesis, mechanisms of action, and established protocols, offering field-proven insights for professionals in neuroscience, medicinal chemistry, and biochemical research.

Part 1: Core Chemical and Physical Profile

A thorough understanding of a compound's identity and physicochemical properties is foundational to its effective application in a research setting.

Chemical Identity

This compound is a chiral molecule whose unique identity is established by several key descriptors.[1] The stereochemical descriptor "(S)" denotes the absolute configuration at the chiral center on the second carbon, which corresponds to the L-configuration in standard amino acid nomenclature.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2,4-diaminobutanoic acid;hydrobromide[1][2] |

| CAS Number | 73143-97-2[1] |

| Molecular Formula | C₄H₁₁BrN₂O₂[1][2] |

| Molecular Weight | 199.05 g/mol [1][2] |

| Canonical SMILES | C(CN)C(C(=O)O)N.Br[1][2] |

| Isomeric SMILES | C(CN)N.Br[1] |

| InChI | InChI=1S/C4H10N2O2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1[1][2] |

| InChIKey | RVCHWEZQMFNGBK-DFWYDOINSA-N[1][2] |

| Synonyms | L-DAB HBr, L-Dab.HBr, H-Dab-OH.HBr[1][2] |

Molecular Structure

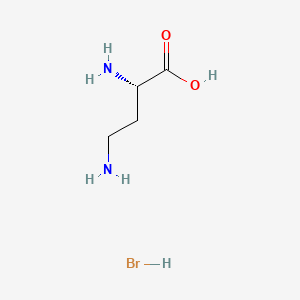

The structure features a four-carbon butanoic acid backbone with two amino groups, one at the alpha (C2) position and another at the gamma (C4) position.[1] This dual amino functionality is crucial to its biological activity and distinguishes it from related compounds like GABA.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The hydrobromide salt form confers specific physical properties, such as improved stability and solubility in aqueous media, which are advantageous for experimental work.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid, white to off-white powder/crystal | [3] |

| Melting Point | 197-200 °C (decomposes) | [4] |

| Solubility | Soluble in water (0.5 g/10 mL) | [4] |

| pKa (Predicted) | 2.00 ± 0.10 | [5] |

| Storage Conditions | Room temperature, in a cool, dry place. Hygroscopic. |

Part 2: Synthesis and Reactivity

General Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While various proprietary methods exist, a generalized approach often starts from a suitable butyric acid derivative.[1]

-

Starting Material Selection : The process typically begins with a chiral precursor or involves a resolution step to isolate the desired (S)-enantiomer.

-

Amination : The introduction of the two amino groups at the C2 and C4 positions is achieved through methods like reductive amination or nucleophilic substitution.[1] This is the most critical phase for maintaining stereochemical integrity.

-

Deprotection : If protecting groups are used on the amino or carboxyl functions during synthesis, they are removed in this step.

-

Salt Formation : The final step involves reacting the free base form of (S)-2,4-diaminobutanoic acid with hydrobromic acid (HBr) to precipitate the stable hydrobromide salt.[1]

Caption: L-DAB HBr increases synaptic GABA by inhibiting GABA-T and blocking reuptake.

Toxicity and Other Effects

It is critical to note that while L-DAB is a valuable research tool, it also exhibits neurotoxic and hepatotoxic effects, particularly at higher concentrations. [6]Some studies have reported that high intracellular accumulation can lead to osmotic lysis and cell death. [5]This cytolytic effect has been explored for its potential antitumoral activity against glioma cells. [5][7]

Part 4: Applications and Experimental Protocols

Key Research Applications

-

Neuroscience Research : Used as a pharmacological tool to investigate the roles of the GABAergic system in neurological processes and disorders like epilepsy and anxiety. [1]* Pharmaceutical Development : Serves as a scaffold or lead compound for designing novel therapeutics that target the GABA system. [1]* Peptide Synthesis : Incorporated as an unnatural amino acid to create peptides with unique structural and functional properties. [4]* Biochemical Assays : Employed as a reference inhibitor in studies of amino acid metabolism and enzyme kinetics. [1]

Experimental Protocol: In Vitro GABA Transaminase Inhibition Assay

This protocol provides a self-validating system for assessing the inhibitory potential of L-DAB HBr on GABA-T activity.

Objective: To determine the IC₅₀ value of this compound against GABA transaminase.

Materials:

-

Purified GABA transaminase enzyme

-

This compound (test inhibitor)

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

NADP⁺

-

Succinic semialdehyde dehydrogenase (SSADH)

-

Potassium pyrophosphate buffer (pH 8.6)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Methodology:

-

Reagent Preparation :

-

Prepare a stock solution of L-DAB HBr in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1 mM).

-

Prepare a reaction mixture containing GABA, α-ketoglutarate, NADP⁺, and SSADH in the buffer.

-

-

Assay Procedure :

-

Pipette 20 µL of each L-DAB HBr dilution (or vehicle control) into the wells of the 96-well plate.

-

Add 160 µL of the reaction mixture to each well.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the GABA-T enzyme solution to each well.

-

Immediately place the plate in the spectrophotometer.

-

-

Data Acquisition :

-

Measure the increase in absorbance at 340 nm (corresponding to the formation of NADPH) every minute for 20-30 minutes. The rate of NADPH formation is directly proportional to GABA-T activity.

-

-

Data Analysis :

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Normalize the data by expressing the velocities as a percentage of the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Trustworthiness Check: The inclusion of a positive control (e.g., vigabatrin) and a negative (vehicle) control in every assay plate validates the results. The coupling of the GABA-T reaction to SSADH provides a continuous and reliable spectrophotometric readout.

Part 5: Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

-

Hazards : Causes skin irritation and may cause respiratory irritation. [3][8]Risk of serious eye damage. [3][8]May be harmful if swallowed or in contact with skin, and fatal if inhaled in high concentrations. * Handling :

-

Use only in a well-ventilated area or under a chemical fume hood. [3][9] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [3][9] * Avoid breathing dust. [3]Avoid formation of dust and aerosols. [3][9] * Wash hands thoroughly after handling. [3][9]* Storage :

-

Keep the container tightly closed in a dry, cool, and well-ventilated place. [3][8][9] * The compound is hygroscopic; storage under an inert gas like nitrogen or argon is recommended for long-term stability. [9]

-

Caption: Recommended safety workflow for handling L-DAB HBr.

Conclusion

This compound is a multifaceted chemical entity with significant utility in modern research. Its well-defined chemical properties and potent, dual-mechanism action on the GABAergic system make it an indispensable tool for neuroscientists and a valuable starting point for drug discovery programs. While its application requires careful consideration of its toxicological profile, a thorough understanding of its chemistry and biology, as outlined in this guide, enables researchers to leverage its unique characteristics to advance our understanding of neurobiology and develop next-generation therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. L-2,4-DIAMINOBUTYRIC ACID HYDROBROMIDE. [Link]

-

P3 BioSystems. Diaminobutyric Acid (Dab). [Link]

-

Wikipedia. (2023). 2,4-Diaminobutyric acid. [Link]

-

AAPPTEC. H-Dab HCl, L-2,4-Diaminobutyric acid hydrochloride salt. [Link]

-

PubChem. 2,4-Diaminobutyric acid. National Center for Biotechnology Information. [Link]

-

NP-MRD. Showing NP-Card for 2,4-Diaminobutyric acid (NP0000809). [Link]

Sources

- 1. Buy this compound [smolecule.com]

- 2. This compound | C4H11BrN2O2 | CID 46735201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. L-2,4-二氨基丁酸 二盐酸盐 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 7. NP-MRD: Showing NP-Card for 2,4-Diaminobutyric acid (NP0000809) [np-mrd.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

L-2,4-Diaminobutyric Acid: A Multifaceted Modulator of Neurological and Oncological Pathways

An In-depth Technical Guide on its Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid, stands as a compelling molecule of interest at the crossroads of neuroscience and oncology. Its structural similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), belies a complex and multifaceted mechanism of action. This technical guide provides a comprehensive exploration of the molecular interactions and cellular consequences of DABA, offering researchers and drug development professionals a detailed understanding of its potential as both a therapeutic agent and a neurotoxic compound. We will delve into its dual role in the GABAergic system as a potent inhibitor of GABA transaminase and a modulator of GABA reuptake, leading to an elevation of synaptic GABA levels. Furthermore, this guide will elucidate the mechanisms underlying its neurotoxicity, primarily through the competitive inhibition of ornithine carbamoyltransferase in the urea cycle, resulting in hyperammonemia. Finally, we will explore the unique antitumor properties of DABA, which are attributed to its unrestricted accumulation in cancer cells, culminating in osmotic lysis. This document will provide not only the theoretical framework of DABA's actions but also detailed, field-proven experimental protocols to enable researchers to rigorously investigate its effects in their own laboratories.

Introduction: The Enigmatic Nature of L-2,4-Diaminobutyric Acid

L-2,4-diaminobutyric acid (DABA) is a naturally occurring amino acid not found in the canonical set of twenty proteinogenic amino acids.[1][2] Its presence has been identified in various plants and microorganisms.[3] The scientific intrigue surrounding DABA stems from its potent biological activities, which are largely attributable to its structural mimicry of GABA. This structural analogy allows DABA to interact with key components of the GABAergic system, making it a subject of investigation for neurological disorders characterized by GABAergic deficits, such as epilepsy.[4] However, the therapeutic potential of DABA is shadowed by its documented neurotoxicity, a consequence of its interference with fundamental metabolic pathways.[5][6][7] This dual nature necessitates a thorough understanding of its mechanisms of action to harness its therapeutic benefits while mitigating its toxic effects. In recent years, a novel and promising facet of DABA's bioactivity has emerged in the field of oncology, where its unique transport properties in tumor cells present a potential avenue for cancer therapy.[8][9]

This guide will systematically dissect the known mechanisms of action of L-2,4-diaminobutyric acid, providing a robust foundation for researchers and clinicians. We will explore its impact on neurotransmission, its metabolic toxicity, and its selective cytotoxicity towards cancer cells, supported by detailed experimental methodologies to facilitate further research and development.

Modulation of the GABAergic System: A Double-Edged Sword

The primary and most well-characterized mechanism of action of DABA lies in its ability to augment GABAergic neurotransmission. It achieves this through a two-pronged approach: the inhibition of the primary GABA-degrading enzyme, GABA transaminase (GABA-T), and the modulation of GABA reuptake from the synaptic cleft.[10][11]

Inhibition of GABA Transaminase (GABA-T)

GABA-T is a critical enzyme responsible for the catabolism of GABA, converting it to succinic semialdehyde.[10] By inhibiting GABA-T, DABA effectively increases the synaptic concentration and prolongs the action of GABA. Kinetic studies have demonstrated that L-DABA acts as a non-competitive inhibitor of GABA transaminase.[11][12][13] This inhibition leads to a measurable elevation of GABA levels in various brain regions.[11]

Experimental Workflow: Assessing GABA Transaminase Inhibition

Caption: Workflow for the spectrophotometric assay of GABA transaminase inhibition by L-DABA.

Inhibition of GABA Reuptake

In addition to enzymatic inhibition, DABA also impedes the reuptake of GABA from the synaptic cleft back into presynaptic neurons and glial cells.[10] This action further contributes to the potentiation of GABAergic signaling.

The Dark Side: Neurotoxicity Mediated by Ornithine Carbamoyltransferase Inhibition

Despite its potential benefits in conditions requiring enhanced GABAergic tone, the therapeutic application of DABA is significantly hampered by its neurotoxicity.[5][6][7] This toxicity is not a direct effect on neuronal receptors but rather a consequence of its interference with a critical metabolic pathway in the liver: the urea cycle.

L-DABA has been shown to be a competitive inhibitor of ornithine carbamoyltransferase (OCT), a key mitochondrial enzyme in the urea cycle that converts ornithine and carbamoyl phosphate to citrulline.[5][14] Inhibition of OCT leads to a decreased rate of urea synthesis, resulting in the accumulation of ammonia in the blood and brain.[5][7] This hyperammonemia is the primary driver of DABA-induced neurotoxicity, leading to symptoms such as hyperirritability, tremors, and convulsions.[5][7] The accumulation of glutamine in the brain is another hallmark of this toxicity.[5]

Signaling Pathway: DABA-Induced Neurotoxicity

Caption: Mechanism of L-DABA-induced neurotoxicity via inhibition of the urea cycle.

A Novel Frontier: The Antitumor Mechanism of DABA

A fascinating and relatively recent discovery is the potent and selective antitumor activity of L-DABA, particularly against hepatoma cells.[8][9] The mechanism underlying this effect is distinct from its neurological actions and hinges on the unique transport characteristics of some cancer cells.

Unlike normal cells, certain tumor cells exhibit an apparently unlimited and non-saturable uptake of DABA.[8][9] This leads to a massive intracellular accumulation of the amino acid, creating a hyperosmotic environment within the cancer cell. The resulting osmotic stress ultimately leads to cell lysis and death.[8] This unique mechanism of action makes DABA an attractive candidate for cancer therapy, potentially in combination with other cytostatic drugs to achieve synergistic effects.[8]

Experimental Workflow: Assessing Antitumor Activity of L-DABA

Caption: Workflow for determining the in vitro antitumor activity of L-DABA using the MTT assay.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments described in this guide. These protocols are designed to be self-validating and provide a solid foundation for reproducible research.

Protocol for GABA Transaminase (GABA-T) Inhibition Assay (Spectrophotometric)

Principle: The activity of GABA-T is measured by coupling the transamination of GABA to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSADH). The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

Materials:

-

Rat brain homogenate (as a source of GABA-T and SSADH)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.6

-

GABA solution (100 mM)

-

α-ketoglutarate solution (50 mM)

-

NADP+ solution (20 mM)

-

L-DABA solutions (various concentrations)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare fresh rat brain homogenate in ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

-

In a 96-well plate, add the following to each well:

-

50 µL of Assay Buffer

-

20 µL of brain homogenate supernatant

-

10 µL of α-ketoglutarate solution

-

10 µL of NADP+ solution

-

10 µL of L-DABA solution (or buffer for control)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of GABA solution to each well.

-

Immediately start monitoring the increase in absorbance at 340 nm every minute for 20-30 minutes at 37°C.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each L-DABA concentration and calculate the IC50 value.

Protocol for Ornithine Carbamoyltransferase (OCT) Inhibition Assay (Colorimetric)

Principle: The activity of OCT is determined by measuring the formation of citrulline from ornithine and carbamoyl phosphate. Citrulline is quantified colorimetrically using the diacetyl monoxime-thiosemicarbazide reaction.

Materials:

-

Rat liver mitochondria preparation (as a source of OCT)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

Ornithine solution (50 mM)

-

Carbamoyl phosphate solution (50 mM)

-

L-DABA solutions (various concentrations)

-

Color Reagent A: 0.5% diacetyl monoxime in 5% acetic acid

-

Color Reagent B: 0.25% thiosemicarbazide in 5% acetic acid

-

Acid Reagent: 1:2.5 mixture of concentrated H₂SO₄ and H₃PO₄

-

Citrulline standard solutions

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 530 nm

Procedure:

-

Prepare a mitochondrial fraction from fresh rat liver.

-

In microcentrifuge tubes, mix:

-

100 µL of Assay Buffer

-

50 µL of mitochondrial preparation

-

20 µL of ornithine solution

-

20 µL of L-DABA solution (or buffer for control)

-

-

Pre-incubate at 37°C for 5 minutes.

-

Start the reaction by adding 20 µL of carbamoyl phosphate solution.

-

Incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 500 µL of Acid Reagent.

-

Add 100 µL of a 1:1 mixture of Color Reagent A and B.

-

Boil for 5 minutes and then cool to room temperature.

-

Transfer 200 µL to a 96-well plate and measure the absorbance at 530 nm.

-

Create a standard curve using citrulline standards and calculate the amount of citrulline produced.

-

Determine the percent inhibition for each L-DABA concentration and calculate the Ki value.

Protocol for In Vitro Antitumor Activity using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Hepatoma cell line (e.g., HepG2)

-

Complete cell culture medium

-

L-DABA stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed hepatoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of L-DABA and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of L-DABA.

Quantitative Data Summary

| Parameter | Value | Organism/System | Reference |

| GABA-T Inhibition (IC50) | >500 µM | Rat Brain | [12][13] |

| Ornithine Carbamoyltransferase Inhibition | Competitive | Rat Liver Homogenates | [5][14] |

| Antitumor Activity (Hepatoma Cells) | Dose and time-dependent | In vitro | [9] |

| Neurotoxicity | Induces hyperirritability, tremors, convulsions | Rats | [5][7] |

| Ammonia Levels | Increased in blood and brain | Rats | [5] |

| Glutamine Levels | Increased in brain | Rats | [5] |

Conclusion and Future Directions

L-2,4-diaminobutyric acid is a molecule with a compellingly complex pharmacological profile. Its ability to modulate the GABAergic system presents therapeutic opportunities for neurological disorders, while its unique mechanism of antitumor activity opens new avenues for cancer treatment. However, the significant neurotoxicity associated with its inhibition of the urea cycle remains a major hurdle for its clinical development.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Designing and synthesizing DABA analogs that retain the desired GABAergic or antitumor effects while minimizing the inhibition of ornithine carbamoyltransferase is a critical next step.

-

Targeted Drug Delivery: Developing strategies to specifically deliver DABA to tumor tissues could enhance its therapeutic index and reduce systemic toxicity.

-

Combination Therapies: Investigating the synergistic effects of DABA with existing anticonvulsant or anticancer drugs could lead to more effective treatment regimens.

The in-depth understanding of DABA's multifaceted mechanisms of action, facilitated by the robust experimental protocols outlined in this guide, will be instrumental in unlocking its full therapeutic potential while ensuring patient safety. The scientific community is encouraged to utilize this knowledge to drive innovation in the fields of neuroscience and oncology.

References

-

2,4-Diaminobutyric acid - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

- O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The `neurotoxicity' of l-2,4-diaminobutyric acid. The Biochemical journal, 106(3), 699–706.

- Beart, P. M., & Johnston, G. A. (1977). l-2,4-Diaminobutyric acid and the GABA system. Neuroscience Letters, 5(3-4), 193–198.

- Jadhav, S., Chand, S., & Singh, A. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226.

- Jadhav, S., Chand, S., & Singh, A. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226.

- O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'Neurotoxicity' of L-2,4-Diaminobutyric Acid. Biochemical Journal, 106(3), 699–706.

- O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal, 106(3), 699-706.

-

MDPI. (n.d.). Pharmaceuticals | Special Issue : Non-Natural Amino Acids in Drug Design. Retrieved January 7, 2026, from [Link]

- Jadhav, S., Chand, S., & Singh, A. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.

- Chen, C. H., Flory, W., & Koeppe, R. E. (1972). Variation of neurotoxicity of L- and D-2,4-diaminobutyric acid with route of administration. Toxicology and Applied Pharmacology, 23(2), 334-338.

- O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. Semantic Scholar.

- O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. PubMed.

- Pycock, C. J., & Taberner, P. V. (1978). The anticonvulsant action of L-2,4-diaminobutyric acid. European journal of pharmacology, 52(3-4), 281–286.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Biochemical Research Applications of L-2,4-Diaminobutyric Acid Dihydrochloride. Retrieved January 7, 2026, from [Link]

- Blind, P. J., Waldenström, A., Hafström, L., & Ronquist, G. (2000). Antitumour effect of L-2,4 diaminobutyric acid on a hepatoma cell line. Anticancer research, 20(6B), 4275–4278.

- Krueger, T., Engleder, M., & Mosandl, A. (2009). LC-MS/MS determination of the isomeric neurotoxins BMAA (beta-N-methylamino-L-alanine) and DAB (2,4-diaminobutyric acid)

- Blind, P. J., Waldenström, A., Hafström, L., Berggren, D., & Ronquist, G. (2003). Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells. Anticancer research, 23(3A), 2341–2345.

- Yamamoto, S., Suemoto, Y., Seito, Y., Nakao, H., & Shinoda, S. (1990). The presence of l-2,4-diaminobutyric acid decarboxylase activity in Vibrio species: A new biosynthetic pathway for 1,3-diaminopropane. FEMS Microbiology Letters, 69(1-2), 75-79.

- Yamamoto, S., Suemoto, Y., Seito, Y., Nakao, H., & Shinoda, S. (1990). The presence of l-2,4-diaminobutyric acid decarboxylase activity in Vibrio species: A new biosynthetic pathway for 1,3-diaminopropane. FEMS Microbiology Letters, 69(1-2), 75-79.

- Sung, M. L., & Fowden, L. (1968). Biosynthesis of 2,4-Diaminobutyric Acid from L-[3H]Homoserine and DL-[1-14C]Aspartic Acid in Lathyrus sylvestris W. Biochemistry, 7(10), 3550-3555.

-

PubChem. (n.d.). L-2,4-Diaminobutyric acid. Retrieved January 7, 2026, from [Link]

- Glover, S., & Downing, S. (2018). Determination of β-N-methylamino-L-alanine, N-(2-aminoethyl)glycine, and 2,4-diaminobutyric acid in Food Products Containing Cyanobacteria by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry: Single-Laboratory Validation.

-

Oregon State University. (n.d.). The synthesis and cyclization of 2,4-diaminobutyric acid. Retrieved January 7, 2026, from [Link]

- Yamanaka, K., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology, 12, 681534.

- Hirose, T., et al. (2020). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods, 12(4), 488-495.

- Zgurskaya, H. I., et al. (1999). Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov. International Journal of Systematic and Evolutionary Microbiology, 49(4), 1615-1622.

- Ikai, H., et al. (1997). Identification and analysis of a gene encoding L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase involved in the 1,3-diaminopropane production pathway in Acinetobacter baumannii. Journal of Bacteriology, 179(16), 5118-5125.

- Pey, A. L., et al. (2021). Ornithine Transcarbamylase – From Structure to Metabolism: An Update. Frontiers in Physiology, 12, 742163.

- Sadek, Z., et al. (2023). Novel Insights on the Synergistic Mechanism of Action Between the Polycationic Peptide Colistin and Cannabidiol Against Gram-Negative Bacteria. International Journal of Molecular Sciences, 24(13), 10808.

-

New England Consortium of Metabolic Programs. (n.d.). Ornithine Transcarbamylase Deficiency (OTC Deficiency). Retrieved January 7, 2026, from [Link]

-

JJ Medicine. (2024, July 21). Ornithine Transcarbamylase (OTC) Deficiency (Urea Cycle Disorder) | Symptoms, Diagnosis, Treatment [Video]. YouTube. [Link]

- Krajcovicova, A., et al. (2022). Effect of Ornithine Transcarbamylase (OTC) Deficiency on Pregnancy and Puerperium. Diagnostics, 12(2), 415.

Sources

- 1. Colorimetric measurement of ornithine carbamoyl transferase activity in plasma, and results for a supposedly healthy population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Automated Enzymatic Method for the Determination of Ammonia: Application to Rumen Fluid, Gut Fluid, and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepdyve.com [deepdyve.com]

- 4. sciencellonline.com [sciencellonline.com]

- 5. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Rapid GABA Analysis by o-phthalaldehyde Derivatization - Amuza Inc [amuzainc.com]

- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 12. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. MTT assay protocol | Abcam [abcam.com]

A Comprehensive Technical Guide to the Solubility and Stability of (S)-DAB Hydrobromide

Executive Preamble: Navigating the Unknown

The compound "(S)-DAB hydrobromide" does not correspond to a universally recognized Active Pharmaceutical Ingredient (API) in publicly available scientific literature. This designation may represent a novel candidate compound, an internal codename, or a niche molecule.

This guide, therefore, is structured to serve as a universal and authoritative framework for characterizing the solubility and stability of any novel, chiral, hydrobromide salt API. For the purpose of clarity and instruction, we will refer to this hypothetical compound as "(S)-API HBr" . The principles, protocols, and regulatory considerations detailed herein are grounded in established pharmaceutical science and are designed to be directly applicable to your research and development endeavors.

Part 1: The Foundation of Formulation - Solubility Profile Characterization

The aqueous solubility of an API is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] For an ionizable compound like a hydrobromide salt, solubility is not a single value but a profile dependent on environmental factors. Understanding this profile is the foundational first step in any formulation development program.[2]

Causality in Experimental Design: Why We Test What We Test

The choice of solvents and conditions for solubility testing is not arbitrary. It is a strategic investigation into the physicochemical properties of the (S)-API HBr to predict its behavior in both manufacturing and physiological environments.

-

Aqueous Media (pH Variance): As a hydrobromide salt of what is likely a weakly basic parent molecule, the solubility of (S)-API HBr is expected to be highly pH-dependent. Testing across a physiological pH range (e.g., pH 1.2, 4.5, 6.8) mimics the journey through the gastrointestinal tract and is essential for predicting oral absorption.[3]

-

Co-solvents (Ethanol, Propylene Glycol, etc.): These are common excipients in liquid formulations. Determining solubility in these systems reveals potential pathways for developing oral solutions, parenterals, or topical products.[2]

-

Non-Aqueous Solvents (DMSO, etc.): While not pharmaceutically relevant for final formulations, solvents like DMSO are crucial for preparing high-concentration stock solutions for in-vitro screening assays.[4]

Gold Standard Protocol: Equilibrium "Shake-Flask" Solubility

This method determines the thermodynamic equilibrium solubility, which is the true saturation point of the compound. It is the most reliable method for obtaining definitive solubility data.[5]

Methodology:

-

Preparation: Add an excess amount of (S)-API HBr solid to a series of vials, each containing a precisely known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH levels). The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours). This duration should be sufficient to ensure the system has reached equilibrium (i.e., the concentration of the dissolved API no longer changes over time).

-

Sample Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. It is imperative to filter the sample immediately through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particulates, which would otherwise lead to an overestimation of solubility.[5]

-

Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved (S)-API HBr using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

-

Validation: The presence of remaining solid in the vial at the end of the experiment visually confirms that the initial amount of API was indeed in excess and that the measured concentration represents the saturation solubility.

High-Throughput Protocol: Kinetic Solubility Assessment

In early drug discovery, speed is essential. Kinetic solubility assays provide a rapid assessment for ranking compounds, though the values are generally higher than equilibrium solubility as they measure the concentration before precipitation from a supersaturated solution.[4]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of (S)-API HBr in 100% DMSO (e.g., 10 mM).[4]

-

Dilution & Incubation: Dispense a small volume of the DMSO stock into a microtiter plate well, followed by the addition of the aqueous buffer (e.g., PBS). This creates a supersaturated solution. Mix and incubate at a controlled temperature for a short period (e.g., 1-2 hours).[4]

-

Precipitation Detection: Measure the amount of precipitation. This can be done directly by nephelometry (light scattering) or indirectly. For the indirect method, the solution is filtered to remove the precipitate, and the concentration of the remaining dissolved compound in the filtrate is measured by UV spectrophotometry.[4]

Data Summary: Solubility Profile of (S)-API HBr

All quantitative data should be consolidated into a clear, comparative table.

| Solvent System | Temperature (°C) | Solubility Method | Measured Solubility (mg/mL) |

| Deionized Water | 25 | Equilibrium | [Insert Data] |

| 0.1 N HCl (pH ~1.2) | 37 | Equilibrium | [Insert Data] |

| PBS (pH 6.8) | 37 | Equilibrium | [Insert Data] |

| PBS (pH 7.4) | 37 | Equilibrium | [Insert Data] |

| Ethanol | 25 | Equilibrium | [Insert Data] |

| Propylene Glycol | 25 | Equilibrium | [Insert Data] |

| PBS (pH 7.4) | 25 | Kinetic | [Insert Data] |

Visualization: Equilibrium Solubility Workflow

Caption: Overview of the API stability testing program from stress studies to formal evaluation.

References

- A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes.

- ICH Stability Guidelines. LSC Group®.

- ICH guideline for stability testing. Slideshare.

- ICH Q1 guideline on stability testing of drug substances and drug products. EMA.

- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

- Kinetic Solubility Assays Protocol. AxisPharm.

- ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- Determining the Ideal Solubility of Drug Candid

- Degradation kinetics assay and plots obtained for first-order reaction...

- Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MS(n). PubMed.

- 021879Orig1s000.

- 3,3'-Diaminobenzidine. Wikipedia.

- Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines.

- Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formul

- Hydrohalogenation procedures confusion + hydrogen bromide solubility in organic solvents. Reddit.

- (PDF) Stability and solubility of 3,3'-diaminobenzidine (DAB).

- Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products. PubMed.

- Identification of the major degradation p

- Alkaline degradation of lyophilized DMSA prior to labeling with 99mTc: Identification and development of the degradation p

Sources

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. Ich guideline for stability testing | PPTX [slideshare.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

The Pharmacokinetic and Metabolic Profile of (S)-2,4-Diaminobutanoic Acid: A Technical Guide for Researchers

Introduction

(S)-2,4-Diaminobutanoic acid (DABA), a non-proteinogenic amino acid, has garnered significant scientific interest due to its diverse biological activities, including its role as a neurotoxin.[1][2] As a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), DABA's interaction with physiological systems is of paramount importance for researchers in toxicology, neuroscience, and drug development.[3] This technical guide provides a comprehensive overview of the current understanding and investigational methodologies for elucidating the pharmacokinetics and metabolism of (S)-2,4-diaminobutanoic acid. We will delve into the absorption, distribution, metabolism, and excretion (ADME) profile of DABA, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Absorption: The Gateway to Systemic Circulation

The initial step in the pharmacokinetic journey of any xenobiotic is its absorption into the systemic circulation. For orally administered compounds like (S)-2,4-diaminobutanoic acid, this primarily occurs in the gastrointestinal tract.

Predicted Mechanisms of Intestinal Absorption

Given its amino acid structure, the intestinal absorption of DABA is likely mediated by specific amino acid transporters. The Human Metabolome Database suggests that 2,4-diaminobutyric acid has bioavailability, indicating it can be absorbed from the gut.[4] The primary candidates for its transport across the intestinal epithelium are the solute carrier (SLC) family of transporters, which are responsible for the uptake of various amino acids.

-

Amino Acid Transporters: Systems such as the B⁰,+ transporter, which handles neutral and cationic amino acids, are plausible candidates for DABA uptake. The presence of two amino groups gives DABA a cationic character at physiological pH, favoring interaction with such transporters.

-

Paracellular Transport: While likely a minor route, some passive diffusion between intestinal cells (paracellular transport) may occur, particularly at high concentrations.

Experimental Protocol: In Vitro Caco-2 Permeability Assay

To experimentally determine the intestinal permeability of DABA, the Caco-2 cell monolayer assay is the gold standard.[][6] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

Objective: To determine the apparent permeability coefficient (Papp) of (S)-2,4-diaminobutanoic acid across a Caco-2 cell monolayer, providing an in vitro estimation of intestinal absorption.

Step-by-Step Methodology:

-

Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the Caco-2 monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Dosing: A solution of (S)-2,4-diaminobutanoic acid (typically at a concentration of 10 µM) is added to the apical (AP) side of the monolayer, representing the intestinal lumen. The basolateral (BL) side, representing the blood, contains a drug-free buffer.

-

Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral compartment.

-

Quantification: The concentration of DABA in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of permeation of the drug across the cells.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the drug in the apical compartment.

-

Data Interpretation: The calculated Papp value is compared to reference compounds with known intestinal absorption to classify DABA's permeability.

| Permeability Class | Papp Value (x 10⁻⁶ cm/s) |

| High | > 10 |

| Moderate | 1 - 10 |

| Low | < 1 |

Distribution: Reaching the Target Tissues

Once absorbed, (S)-2,4-diaminobutanoic acid is distributed throughout the body via the systemic circulation. Its distribution pattern will determine its concentration at various sites, including its targets for therapeutic or toxic effects.

Predicted Distribution Profile

-

Tissue Accumulation: As a neurotoxin, DABA is expected to cross the blood-brain barrier (BBB).[2] This transport is likely mediated by specific amino acid transporters present on the brain capillary endothelial cells.[7][8]

-

Plasma Protein Binding: The extent to which DABA binds to plasma proteins such as albumin will influence its free concentration and availability for distribution into tissues.

Experimental Protocol: In Vivo Distribution Study Using Radiolabeled Compound

To definitively determine the tissue distribution of DABA, an in vivo study using a radiolabeled form of the compound (e.g., with ¹⁴C or ³H) is the most robust approach.[9][10]

Objective: To quantify the distribution of (S)-2,4-diaminobutanoic acid in various tissues of a model organism over time.

Step-by-Step Methodology:

-

Radiolabeling: (S)-2,4-diaminobutanoic acid is synthesized with a radioactive isotope.

-

Animal Dosing: A suitable animal model (e.g., rats or mice) is administered a single dose of the radiolabeled DABA, typically via intravenous or oral route.

-

Tissue Collection: At selected time points post-dose, animals are euthanized, and various tissues (e.g., brain, liver, kidneys, muscle, fat) and fluids (blood, urine, feces) are collected.

-

Sample Processing: Tissues are homogenized, and the total radioactivity in each sample is quantified using liquid scintillation counting or quantitative whole-body autoradiography (QWBA).

-

Data Analysis: The concentration of radioactivity in each tissue is determined and expressed as a percentage of the administered dose per gram of tissue.

Data Visualization:

Caption: Workflow for an in vivo radiolabeled distribution study.

Metabolism: Biotransformation and Detoxification

The metabolism of (S)-2,4-diaminobutanoic acid is a critical determinant of its duration of action and potential toxicity. While bacterial metabolic pathways involving decarboxylation and transamination have been identified, mammalian metabolism is likely to differ.[11][12][13]

Predicted Metabolic Pathways in Mammals

Based on its structure and the known metabolic pathways for amino acids, the following biotransformations are plausible for DABA in mammals:

-

Transamination: The alpha-amino group could be removed by a transaminase, converting DABA into a keto acid.

-

Oxidative Deamination: Amine oxidases could catalyze the removal of an amino group.

-

N-Acetylation: One or both of the amino groups could undergo acetylation, a common phase II conjugation reaction.

-

Glucuronidation: The carboxylic acid group could be conjugated with glucuronic acid.

Experimental Protocol: In Vitro Hepatocyte Stability Assay

The metabolic stability of a compound can be assessed in vitro using hepatocytes, which contain a full complement of phase I and phase II metabolic enzymes.[2][14]

Objective: To determine the rate of metabolic clearance of (S)-2,4-diaminobutanoic acid in hepatocytes from different species (e.g., human, rat, mouse) to predict its in vivo hepatic clearance.

Step-by-Step Methodology:

-

Hepatocyte Incubation: Cryopreserved or fresh hepatocytes are incubated with a known concentration of (S)-2,4-diaminobutanoic acid (typically 1 µM) at 37°C.

-

Time-Course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: The metabolic reaction in the collected samples is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: The concentration of the remaining parent compound (DABA) in each sample is determined by LC-MS/MS.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Data Presentation:

| Species | In Vitro Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/10⁶ cells) |

| Human | [Experimental Data] | [Experimental Data] |

| Rat | [Experimental Data] | [Experimental Data] |

| Mouse | [Experimental Data] | [Experimental Data] |

Excretion: Elimination from the Body

The final stage of the pharmacokinetic process is the excretion of the parent compound and its metabolites from the body.

Predicted Routes of Excretion

-

Renal Excretion: As a small, water-soluble molecule, (S)-2,4-diaminobutanoic acid and its potentially more polar metabolites are likely to be primarily excreted by the kidneys into the urine.[15][16] This process involves glomerular filtration and potentially active tubular secretion.

-

Biliary Excretion: A minor route of excretion may be through the bile into the feces, particularly for larger, more lipophilic metabolites.

Investigating Excretion Pathways

The in vivo distribution study using a radiolabeled compound, as described in section 2.2, is also the primary method for determining the routes and rates of excretion. By analyzing the radioactivity in collected urine and feces over time, the primary route of elimination can be identified, and a mass balance can be performed to account for the total administered dose.

Analytical Methodologies: The Key to Accurate Quantification

Accurate and precise quantification of (S)-2,4-diaminobutanoic acid in complex biological matrices is fundamental to all pharmacokinetic and metabolism studies.

Recommended Analytical Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of DABA due to its high sensitivity, selectivity, and specificity.[17][18][19]

Key Considerations for Method Validation

A robust LC-MS/MS method for DABA quantification in biological matrices (e.g., plasma, urine, tissue homogenates) should be validated according to regulatory guidelines, including the assessment of:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

-

Linearity and Range: Demonstrating a linear relationship between instrument response and concentration over a defined range.

-

Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of the measurements.

-

Matrix Effects: Evaluating the influence of the biological matrix on the ionization of the analyte.

-

Stability: Determining the stability of the analyte in the biological matrix under various storage and handling conditions.

Data Visualization:

Caption: A conceptual overview of the ADME pathway for (S)-2,4-diaminobutanoic acid.

Conclusion

This technical guide provides a framework for understanding and investigating the pharmacokinetics and metabolism of (S)-2,4-diaminobutanoic acid. By combining predictive insights with robust experimental protocols, researchers can effectively characterize the ADME profile of this important non-proteinogenic amino acid. A thorough understanding of its absorption, distribution, metabolism, and excretion is essential for interpreting its toxicological properties and for exploring any potential therapeutic applications. The methodologies outlined herein provide a clear path for generating the critical data required for advancing research in this field.

References

-

Contu, L., & Riva, A. (2021). The Neurotoxin 2,4-Diaminobutanoic Acid (2,4-DAB): Genomic Insights into How and Why It Is Biosynthesised in Some Cyanobacteria. Toxins, 13(5), 320. [Link]

-

Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]

-

Human Metabolome Database. (2023). Showing metabocard for 2,4-Diaminobutyric acid (HMDB0002362). [Link]

-

Ikeda, H., & Tanaka, H. (1990). L-2,4-diaminobutyric acid decarboxylase activity responsible for the formation of 1,3-diaminopropane in Enterobacter aerogenes. FEMS Microbiology Letters, 68(1-2), 61-66. [Link]

-

Ikai, H., & Yamamoto, S. (1996). Occurrence of a novel L-2,4-diaminobutyrate decarboxylase activity in some species of Enterobacteriaceae, and purification and characterization of the enzymes of Enterobacter aerogenes and Serratia marcescens. Biological & Pharmaceutical Bulletin, 19(10), 1298-1303. [Link]

-

JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

-

O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. The Biochemical journal, 106(3), 699–706. [Link]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]

-

Wikipedia. (2023). 2,4-Diaminobutyric acid. [Link]

-

Christensen, H. N., & Ronquist, G. (1992). Membrane transport properties of L-2,4-diaminobutyrate revisited. Journal of membrane biology, 127(1), 1–7. [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019–3030. [Link]

-

Glover, Z. K., Downing, T. G., & van Onselen, C. N. (2017). Investigating β-N-Methylamino-l-alanine Misincorporation in Human Cell Cultures: A Comparative Study with Known Amino Acid Analogues. Toxins, 9(12), 409. [Link]

-

Vo Duy, S., Munoz, G., Dinh, Q. T., Tien Do, D., Simon, D. F., & Sauvé, S. (2019). Analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and isomers in surface water by FMOC derivatization liquid chromatography high resolution mass spectrometry. PloS one, 14(8), e0220698. [Link]

-

Hawkins, R. A., O'Kane, R. L., Simpson, I. A., & Viña, J. R. (2006). Structure of the blood-brain barrier and its role in the transport of amino acids. The Journal of nutrition, 136(1 Suppl), 218S–226S. [Link]

-

Popova, E., & Gapeeva, A. (2020). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. International journal of molecular sciences, 21(23), 9034. [Link]

-

Allied Academies. (n.d.). Advancements in lc-ms/ms bioanalytical method validation. [Link]

-

Ohtsuki, S., & Terasaki, T. (2004). New aspects of the blood-brain barrier transporters; its physiological roles in the central nervous system. Biological & pharmaceutical bulletin, 27(10), 1489–1494. [Link]

-

Loryan, I., Sinha, V., & Unadkat, J. D. (2022). Uptake Transporters at the Blood–Brain Barrier and Their Role in Brain Drug Disposition. Pharmaceutics, 14(11), 2496. [Link]

-

Pharmacy 180. (n.d.). Renal Excretion of Drugs. [Link]

-

AAPS. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS journal, 16(6), 1372–1391. [Link]

-

Klippert, P., & Noordhoek, J. (1990). Factors determining the relationship between renal and hepatic excretion of xenobiotics. Pharmacology & toxicology, 66(4), 241–246. [Link]

-

Hypha Discovery. (n.d.). Mammalian Biotransformation. [Link]

-

AAPS. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS journal, 24(3), 56. [Link]

-

Penner, N., Obach, R. S., & Andersson, T. B. (2021). Biotransformation of the Novel Myeloperoxidase Inhibitor AZD4831 in Preclinical Species and Humans. Drug metabolism and disposition: the biological fate of chemicals, 49(10), 869–880. [Link]

-

PubChem. (n.d.). 2,4-Diaminobutyric acid. [Link]

-

Human Metabolome Database. (2023). Showing metabocard for L-2,4-diaminobutyric acid (HMDB0006284). [Link]

-

Penner, N., & Andersson, T. B. (2012). Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. Chemical research in toxicology, 25(3), 567–578. [Link]

-

Popova, E., & Gapeeva, A. (2020). Analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and isomers in surface water by FMOC derivatization liquid chromatography high resolution mass spectrometry. PloS one, 14(8), e0220698. [Link]

-

Loryan, I., Sinha, V., & Unadkat, J. D. (2022). Uptake Transporters at the Blood–Brain Barrier and Their Role in Brain Drug Disposition. Pharmaceutics, 14(11), 2496. [Link]

-

Popova, E., & Gapeeva, A. (2020). Environmental Neurotoxin β-N-Methylamino-L-alanine (BMAA) as a Widely Occurring Putative Pathogenic Factor in Neurodegenerative Diseases. Toxins, 12(10), 653. [Link]

-

Revskoy, S., & Tsvetkova, Y. (2018). Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics. Methods and protocols, 1(4), 42. [Link]

-

Hong, S., & Lee, J. (2024). A systematic review on analytical methods of the neurotoxin β-N-methylamino-L-alanine (BMAA), and its causative microalgae and. Chemosphere, 365, 143487. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Blood-brain barrier transport machineries and targeted therapy of brain diseases. Journal of controlled release : official journal of the Controlled Release Society, 283, 134–147. [Link]

-

PubChem. (n.d.). L-2,4-Diaminobutyric acid. [Link]

-

ResearchGate. (n.d.). Schematic representation of possible Mammalian Biotransformation of drugs. [Link]

-

Terry, S. Y. A., & Knight, J. C. (2020). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. Molecules (Basel, Switzerland), 25(23), 5707. [Link]

-

Human Metabolome Database. (2023). Showing metabocard for 2,4-Diaminobutyric acid (HMDB0002362). [Link]

-

Thwaites, D. T., & Anderson, C. M. (2011). Physiology of Intestinal Absorption and Secretion. Sleisenger and Fordtran's gastrointestinal and liver disease : pathophysiology, diagnosis, management, 1, 1699–1736.e3. [Link]

-

Zgurskaya, H. I., Evtushenko, L. I., & Collins, M. D. (1995). Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov. International journal of systematic bacteriology, 45(2), 391–394. [Link]

-

ResearchGate. (n.d.). Renal Drug Excretion. [Link]

-

Levy, M., Zylber-Katz, E., & Granit, L. (1993). Formation and excretion of dipyrone metabolites in man. British journal of clinical pharmacology, 36(5), 453–457. [Link]

Sources

- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 2. enamine.net [enamine.net]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. Human Metabolome Database: Showing metabocard for 2,4-Diaminobutyric acid (HMDB0002362) [hmdb.ca]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. Structure of the blood-brain barrier and its role in the transport of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New aspects of the blood-brain barrier transporters; its physiological roles in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. pharmacy180.com [pharmacy180.com]

- 16. Factors determining the relationship between renal and hepatic excretion of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. alliedacademies.org [alliedacademies.org]

- 19. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicology and Neurotoxicity of L-2,4-Diaminobutyric Acid

Foreword: Understanding the Duality of L-2,4-Diaminobutyric Acid

L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid, presents a fascinating case study in neuropharmacology and toxicology. As a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), DABA exhibits a complex pharmacological profile, interacting with multiple components of neurotransmitter systems. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core toxicological properties of L-DABA, with a particular focus on its neurotoxic manifestations. Our exploration will move beyond a mere recitation of facts to an analysis of the causal relationships that underpin its biological activity, providing field-proven insights into the experimental methodologies used to elucidate its effects.

General Toxicology Profile

The toxicity of L-DABA is not confined to the central nervous system; it also elicits systemic effects, primarily targeting the liver. The intraperitoneal administration of toxic doses of L-DABA to rats leads to a state of chronic ammonia toxicity, characterized by hyperirritability, tremors, and convulsions appearing 12-20 hours post-administration[1][2][3]. This is in contrast to the acute ammonia toxicity induced by other amino acids, which manifests more rapidly[1][2].

The underlying mechanism for this hepatotoxicity involves the competitive inhibition of ornithine carbamoyltransferase, a key enzyme in the urea cycle. This inhibition impairs the liver's capacity to detoxify ammonia into urea, leading to a slight but prolonged elevation in systemic ammonia levels, which is believed to contribute to the observed neurotoxicity[1][2][3].

While comprehensive LD50 data is not extensively available in recent literature, historical studies provide some context for its acute toxicity. It is crucial for researchers to conduct dose-finding studies specific to their experimental model and route of administration.

The Neurotoxic Landscape of L-DABA: A Multi-pronged Assault on Neuronal Function

The neurotoxicity of L-DABA is multifaceted, arising from its interactions with both the GABAergic and glutamatergic systems. This dual action disrupts the delicate balance between neuronal inhibition and excitation, leading to a cascade of detrimental effects.

Disruption of the GABAergic System

L-DABA's primary and most well-documented mechanism of action is its interference with the GABA system. It acts as both an inhibitor of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation, and as a GABA reuptake inhibitor by blocking GABA transporters (GATs)[4][5].

-

Inhibition of GABA Transaminase (GABA-T): By acting as a non-competitive inhibitor of GABA-T, L-DABA prevents the breakdown of GABA, leading to an elevation of GABA levels in the brain[4]. While this might initially suggest a neuroprotective, anticonvulsant effect, the reality is more complex.

-

Inhibition of GABA Reuptake: L-DABA is a known inhibitor of GABA transporters, particularly GAT-1, the most abundant subtype in the brain. This action further increases the synaptic concentration of GABA.

The anticonvulsant properties of L-DABA have been observed against certain chemoconvulsants like picrotoxin and 3-mercaptopropionate[5]. However, long-term or high-dose exposure can paradoxically lead to convulsions, highlighting the intricate and dose-dependent nature of its effects[4].

Excitotoxicity: The Glutamatergic Connection

While L-DABA's effects on the GABA system are significant, a critical component of its neurotoxicity stems from its interaction with the excitatory glutamate system. L-DABA is known to activate N-methyl-D-aspartate (NMDA) receptors, a key player in synaptic plasticity and, when overactivated, a central mediator of excitotoxicity.

The excitotoxic cascade initiated by L-DABA is believed to follow this general pathway:

-

NMDA Receptor Activation: L-DABA binds to and activates NMDA receptors.

-

Calcium Influx: Activation of NMDA receptors leads to a significant influx of calcium ions (Ca2+) into the neuron.

-

Activation of Degradative Enzymes: The excessive intracellular calcium activates a host of downstream enzymes, including proteases (like calpains), phospholipases, and endonucleases.

-

Mitochondrial Dysfunction and Oxidative Stress: Calcium overload in mitochondria impairs their function, leading to reduced ATP production and the generation of reactive oxygen species (ROS).

-

Apoptotic Cascade Activation: The cellular stress and damage trigger apoptotic pathways, involving the activation of caspases (e.g., caspase-3, -8, and -9), ultimately leading to programmed cell death[6][7][8][9][10].

This excitotoxic mechanism is a common pathway in many neurodegenerative conditions, and its activation by L-DABA underscores the compound's potential to induce neuronal damage.

Experimental Methodologies for Assessing L-DABA Toxicity

A robust assessment of L-DABA's toxicological profile necessitates a combination of in vitro and in vivo experimental approaches. The choice of model and methodology is critical and should be guided by the specific research question.

In Vitro Assessment of Neurotoxicity

Rationale for Model Selection: In vitro models offer a controlled environment to dissect the molecular mechanisms of L-DABA's neurotoxicity, minimizing the confounding factors present in whole organisms. Primary cortical neuron cultures are particularly valuable as they represent a physiologically relevant cell type for studying excitotoxicity[11][12][13][14]. Human neuroblastoma cell lines, such as SH-SY5Y, provide a more homogenous and reproducible system for high-throughput screening.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

-

Cell Plating: Seed neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for 24-48 hours.

-

Compound Treatment: Expose the cells to a range of L-DABA concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (culture medium without L-DABA) and a positive control for cell death (e.g., a known neurotoxin).

-

MTT Incubation: After the treatment period, remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well. Incubate the plate at 37°C for 3-4 hours.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from wells containing only medium.

Protocol: [³H]-GABA Uptake Assay

This assay measures the ability of L-DABA to inhibit the reuptake of GABA into neurons or synaptosomes.

-

Preparation of Synaptosomes or Neuronal Cultures: Isolate synaptosomes from rodent brain tissue or use primary neuronal cultures.

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of L-DABA or a vehicle control in a suitable buffer.

-

Initiation of Uptake: Add a known concentration of radiolabeled GABA ([³H]-GABA) to initiate the uptake process.

-

Termination of Uptake: After a short incubation period (typically a few minutes), rapidly terminate the uptake by washing with ice-cold buffer and filtering the samples through glass fiber filters.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of L-DABA for GABA uptake inhibition by plotting the percentage of inhibition against the logarithm of the L-DABA concentration.

In Vivo Assessment of Neurotoxicity

Rationale for Model Selection: In vivo models are indispensable for evaluating the systemic effects of L-DABA and its impact on complex behaviors. Rodent models (rats and mice) are commonly used to assess motor deficits and convulsive activity. The zebrafish model offers a high-throughput platform for screening developmental neurotoxicity due to its rapid external development and transparent embryos[1][15][16][17][18].

Protocol: Rotarod Test for Motor Coordination

This test assesses motor coordination and balance in rodents.

-

Habituation and Training: Acclimate the animals to the testing room. Train the animals on the rotarod at a constant, low speed for a set period on consecutive days before the test day.

-

Compound Administration: Administer L-DABA or a vehicle control via the desired route (e.g., intraperitoneal injection).

-

Testing: At a predetermined time after administration, place the animal on the rotating rod. The rod can be set to a constant speed or an accelerating speed.

-

Data Collection: Record the latency to fall from the rod.

-

Data Analysis: Compare the latency to fall between the L-DABA-treated and control groups.

Protocol: Open Field Test for Locomotor Activity and Anxiety-like Behavior

This test can be used to assess general locomotor activity, exploratory behavior, and anxiety-like behaviors. Tremors induced by L-DABA can also be qualitatively observed.

-

Habituation: Acclimate the animals to the testing room.

-

Testing: Place the animal in the center of a square, open-topped box (the open field).

-

Data Collection: Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency for a set duration (e.g., 5-10 minutes).

-

Data Analysis: Analyze the collected data to assess changes in locomotor activity and anxiety-like behavior.

Protocol: Seizure Scoring

The Racine scale is a commonly used method for scoring the severity of seizures in rodents.

-

Stage 1: Mouth and facial movements.

-

Stage 2: Head nodding.

-

Stage 3: Forelimb clonus.

-

Stage 4: Rearing with forelimb clonus.

-

Stage 5: Rearing and falling (loss of postural control).

Quantitative Toxicological Data

The following table summarizes key quantitative data related to the toxicology of L-DABA. It is important to note that these values can vary depending on the experimental conditions.

| Parameter | Value | Species/Model | Source |

| Inhibition of GABA Transaminase (IC50) | ~150 µM | Rat Brain | [19] |

| Inhibition of GABA Transporter (GAT-1) (Ki) | ~4 µM | Mouse Brain | |

| Anticonvulsant Effect (CD50 doubling) | 2 µmoles (i.c.v.) | Mouse | [5] |

| In vitro Neurotoxicity (Cell Damage) | 10 mM (24h) | Mouse Fibrosarcoma Cells | [20][21] |

Visualizing the Mechanisms of L-DABA Neurotoxicity

The following diagrams, generated using the DOT language, illustrate the key pathways involved in L-DABA's neurotoxic effects.

Disruption of GABAergic Neurotransmission

Caption: L-DABA inhibits GABA reuptake and degradation, increasing synaptic GABA.

Induction of Excitotoxicity

Caption: L-DABA triggers excitotoxicity via NMDA receptor-mediated calcium influx.

Conclusion: A Call for Cautious Exploration

L-2,4-diaminobutyric acid is a compound of significant interest due to its potent effects on the central nervous system. Its ability to modulate both inhibitory and excitatory neurotransmission makes it a valuable tool for neuroscientific research. However, this same dual activity is the source of its toxicity. A thorough understanding of its mechanisms of action, coupled with the application of robust and well-validated experimental protocols, is paramount for any researcher working with this compound. This guide has provided a framework for such an understanding, emphasizing the importance of a multi-faceted approach to toxicological assessment. As research continues to unravel the complexities of neurotransmitter systems, the study of compounds like L-DABA will undoubtedly provide further insights into the delicate balance that governs neuronal function and the devastating consequences of its disruption.

References

-

O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. The Biochemical journal, 106(3), 699–706. [Link]

-

O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of L-2,4-diaminobutyric acid. PubMed, 106(3), 699-706. [Link]

-

Garcia, G. R., Noyes, P. D., & Tanguay, R. L. (2016). The zebrafish as a model for developmental neurotoxicity. Current environmental health reports, 3(1), 89–98. [Link]

-

Van Erum, J., Van Dam, D., & De Deyn, P. P. (2019). PTZ-induced seizures in mice require a revised Racine scale. Epilepsy & behavior : E&B, 95, 51–55. [Link]

-

Nishimura, Y., Yokogawa, T., & Nishida, K. (2014). Zebrafish as a systems toxicology model for developmental neurotoxicity testing. Congenital anomalies, 54(3), 135–142. [Link]

-

Sama, S., Khan, M., Tamboli, E. T., & Parvez, S. (2018). Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants. Toxics, 6(4), 72. [Link]

-

Bailey, J. M., Oliveri, A. N., & Levin, E. D. (2015). Zebrafish as a Model for Developmental Neurotoxicity Assessment. Toxics, 3(3), 329–353. [Link]

-

Liu, A., Liu, Y., & Reddy, D. S. (2022). Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling. Frontiers in behavioral neuroscience, 16, 1073801. [Link]

-

Velíšková, J., Moshé, S. L., & Stanton, P. K. (1990). The Racine scale for scoring of behavioral seizures in rats: a reappraisal. Epilepsia, 31(5), 597–603. [Link]

-

Bio-protocol. (2024). Rotarod test in rats. protocols.io. [Link]

-

BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. BioMed. [Link]

-

Shakar, M. K., & Löscher, W. (2015). Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale. Epilepsy research, 116, 49–58. [Link]

-

protocols.io. (2024). Rotarod test in rats. protocols.io. [Link]

-

Wikipedia. (2023). 2,4-Diaminobutyric acid. In Wikipedia. [Link]

-

Scantox. (n.d.). Open Field Test - Activity/Anxiety. Scantox. [Link]

-

Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of visualized experiments : JoVE, (96), 52434. [Link]

-

protocols.io. (2024). Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gait analysis. protocols.io. [Link]

-

Olverman, H. J., Jones, A. W., & Watkins, J. C. (1984). L-glutamate has higher affinity than other amino acids for [3H]-D-AP5 binding sites in rat brain membranes. Nature, 307(5950), 460–462. [Link]